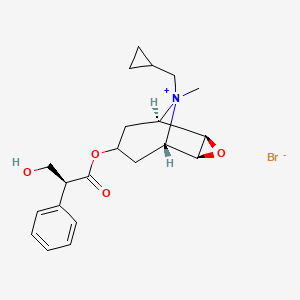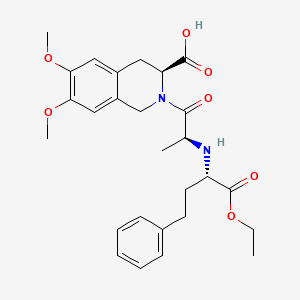
Bromuro de Cimetropio
Descripción general
Descripción
Alginor es un compuesto derivado del alga marrón macroalga Laminaria hyperborea. Este compuesto se utiliza principalmente en la producción de ingredientes a base de algas marinas para aplicaciones farmacéuticas y nutracéuticas . Alginor es conocido por sus métodos de recolección y biorrefinado sostenibles y escalables, lo que lo convierte en un recurso valioso en diversas industrias .
Aplicaciones Científicas De Investigación
Alginor tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para el desarrollo de nuevos compuestos y materiales. En biología, se utiliza para estudiar las propiedades y funciones de los compuestos derivados del mar. En medicina, Alginor se utiliza para desarrollar ingredientes farmacéuticos que cumplen con los estándares actuales de Buenas Prácticas de Manufactura (cGMP) . En la industria, se utiliza para producir ingredientes nutracéuticos de grado alimenticio .
Mecanismo De Acción
El mecanismo de acción de Alginor implica su interacción con diversos objetivos moleculares y vías. Una vez administrado, Alginor reacciona con el ácido gástrico para formar una "balsa" flotante de gel de ácido algínico sobre el conjunto de ácido gástrico . Esta reacción ayuda a inhibir el reflujo gastroesofágico al crear una barrera física . Los objetivos moleculares y las vías implicadas en este proceso incluyen la formación de un gel viscoso que se une al agua, proporcionando un efecto protector .
Análisis Bioquímico
Biochemical Properties
Cimetropium Bromide is a potent antimuscarinic . Antimuscarinic drugs work by blocking the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. These drugs have effects on various systems of the body, including the nervous system, gastrointestinal system, eye, and other organs where smooth muscles are found .
Cellular Effects
Cimetropium Bromide has been shown to be effective in relieving symptoms of patients with irritable bowel syndrome . It has been observed to decrease pain scores and reduce the number of abdominal pain episodes per day . It should be noted that some patients taking Cimetropium Bromide have reported slight dry mouth .
Molecular Mechanism
It is known to be a potent antimuscarinic and an effective antispasmodic drug . It is also endowed with a direct myolitic action which partially accounts for its antispasmodic activity .
Temporal Effects in Laboratory Settings
In a study evaluating the efficacy of Cimetropium Bromide in relieving symptoms of patients with irritable bowel syndrome over a three-month period, it was observed that pain score decreased by 40, 66, 85% in the Cimetropium Bromide group, at the end of the first, second and third months respectively .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de Alginor implica la extracción de Laminaria hyperborea del Atlántico Norte. El proceso de extracción incluye separación y procesos de química verde suaves que eliminan la necesidad de formaldehído . Este método garantiza la producción de ingredientes limpios y de alta calidad a partir de una única fuente de materia prima .
Métodos de producción industrial: Los métodos de producción industrial de Alginor se centran en el biorrefinado sostenible de las algas marinas. La empresa ha desarrollado tecnologías innovadoras, escalables y ecológicas para la recolección y el biorrefinado a escala industrial de Laminaria hyperborea . Estos métodos aumentan drásticamente la tasa de utilización de la biomasa de algas marinas cosechada al evitar la contaminación relacionada con la liberación de biomasa oceánica y los productos químicos del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones: Alginor sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para transformar la materia prima en productos valiosos.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción se controlan cuidadosamente para garantizar la transformación deseada de la materia prima.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen ingredientes de alta calidad a base de algas marinas utilizados en aplicaciones farmacéuticas y nutracéuticas .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares a Alginor incluyen otros ingredientes derivados de las algas marinas como el ácido algínico y el fucoidano. Estos compuestos comparten propiedades y aplicaciones similares, pero difieren en sus estructuras químicas y mecanismos de acción específicos.
Singularidad de Alginor: Alginor es único debido a sus métodos de recolección y biorrefinado sostenibles y escalables. A diferencia de otros compuestos derivados de las algas marinas, el proceso de producción de Alginor evita el uso de formaldehído y otros productos químicos agresivos, lo que da como resultado productos más puros y potentes . Además, el enfoque de Alginor en la utilización total de la biomasa aguas abajo lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDURTRGFUGAJHA-HNHWXVNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51598-60-8 | |
| Record name | Cimetropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051598608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMETROPIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7M5WE60Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)




![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)

![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)




